8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to exhibit antibacterial properties . They are particularly active against Enterobacteriaceae and are inhibitors of DNA gyrases, including DNA topoisomerases .
Mode of Action
It can be inferred from the properties of similar quinoline compounds that it may interact with its targets (such as dna gyrases) and cause changes that inhibit their function . This interaction can lead to the disruption of DNA replication, thus exhibiting antibacterial properties .
Biochemical Pathways
Given its potential antibacterial properties, it can be inferred that it may affect the dna replication pathway in bacteria by inhibiting dna gyrases .
Result of Action
Based on the properties of similar quinoline compounds, it can be inferred that the compound may disrupt dna replication in bacteria, leading to their death and thus exhibiting antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives, followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial drugs.
Oxolinic acid: Another quinoline derivative with antimicrobial properties.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Uniqueness
8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific halogen substitutions, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.
Properties
IUPAC Name |
8-bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-7-6(12)2-1-4-8(7)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWBEBRSVPSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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